molecular formula C9H10BrN3S B13309940 4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine

4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13309940
M. Wt: 272.17 g/mol
InChI Key: RTGJWBAXHQRUKS-UHFFFAOYSA-N
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Description

4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains a bromine atom, a thiophene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Coupling: Palladium catalysts, boronic acids, organostannanes

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine
  • 4-bromo-1-[2-(furan-3-yl)ethyl]-1H-pyrazol-3-amine
  • 4-bromo-1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine

Uniqueness

4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different heterocyclic rings, such as furan or pyridine .

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

4-bromo-1-(2-thiophen-3-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C9H10BrN3S/c10-8-5-13(12-9(8)11)3-1-7-2-4-14-6-7/h2,4-6H,1,3H2,(H2,11,12)

InChI Key

RTGJWBAXHQRUKS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCN2C=C(C(=N2)N)Br

Origin of Product

United States

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